Potency in the Mouse Vas Deferens Bioassay: [D-Ala2]-Met-Enkephalin vs. Endogenous Methionine Enkephalin
In the electrically stimulated mouse vas deferens (MVD) bioassay, a classic functional assay for opioid activity, [D-Ala2]-methionine enkephalin (Tyr-D-Ala-Gly-Phe-Met) exhibits a potency that is approximately 10 times higher than that of the native methionine enkephalin (Tyr-Gly-Gly-Phe-Met) [1]. This dramatic increase in functional potency is directly attributed to the substitution of Gly2 with D-Ala, which stabilizes the peptide against enzymatic degradation and favors a bioactive conformation [1].
| Evidence Dimension | Inhibition of electrically evoked contractions (functional potency) |
|---|---|
| Target Compound Data | Approximately 1000% activity (i.e., 10-fold more potent) |
| Comparator Or Baseline | Methionine enkephalin (Tyr-Gly-Gly-Phe-Met) with 100% activity as baseline |
| Quantified Difference | 10-fold higher potency |
| Conditions | Electrically stimulated mouse vas deferens (MVD) bioassay |
Why This Matters
This functional potency advantage is a primary driver for selecting [D-Ala2]-Met-enkephalin over the endogenous peptide in in vitro bioassays where robust, sustained receptor activation is required.
- [1] Coy, D. H., et al. (1976). Synthesis and opioid activities of stereoisomers and other D-amino acid analogs of methionine-enkephalin. Biochemical and Biophysical Research Communications, 73(3), 632-638. View Source
